molecular formula C22H22FNO4 B12779371 3-Methyl-7-methoxy-8-morpholinomethyl-4'-fluoroflavone CAS No. 86073-59-8

3-Methyl-7-methoxy-8-morpholinomethyl-4'-fluoroflavone

Cat. No.: B12779371
CAS No.: 86073-59-8
M. Wt: 383.4 g/mol
InChI Key: VKUMPENJZORLKG-UHFFFAOYSA-N
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Description

3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone is a synthetic flavone derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a flavone backbone with specific substitutions that contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Flavone Core: The flavone core can be synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone derivative.

    Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Morpholinomethyl Substitution: The morpholinomethyl group at the 8-position can be introduced through a Mannich reaction, involving the flavone core, formaldehyde, and morpholine.

    Fluorination: The fluorine atom at the 4’-position can be introduced using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted flavone derivatives with various functional groups.

Scientific Research Applications

3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
  • 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

3-Methyl-7-methoxy-8-morpholinomethyl-4’-fluoroflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

86073-59-8

Molecular Formula

C22H22FNO4

Molecular Weight

383.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

InChI

InChI=1S/C22H22FNO4/c1-14-20(25)17-7-8-19(26-2)18(13-24-9-11-27-12-10-24)22(17)28-21(14)15-3-5-16(23)6-4-15/h3-8H,9-13H2,1-2H3

InChI Key

VKUMPENJZORLKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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